molecular formula C22H28N4O B12768246 Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- CAS No. 88133-29-3

Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)-

Cat. No.: B12768246
CAS No.: 88133-29-3
M. Wt: 364.5 g/mol
InChI Key: IPAFISRNGJMNGW-YPRAWBIMSA-N
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Description

. This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields.

Chemical Reactions Analysis

.ALPHA.-CYANO-6-(2-METHYLPROPYL)ERGOLINE-8-PROPANAMIDE: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

.ALPHA.-CYANO-6-(2-METHYLPROPYL)ERGOLINE-8-PROPANAMIDE: has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of .ALPHA.-CYANO-6-(2-METHYLPROPYL)ERGOLINE-8-PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

.ALPHA.-CYANO-6-(2-METHYLPROPYL)ERGOLINE-8-PROPANAMIDE: can be compared with other ergoline derivatives, such as:

    Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

The uniqueness of .ALPHA.-CYANO-6-(2-METHYLPROPYL)ERGOLINE-8-PROPANAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

88133-29-3

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

3-[(6aR,9S,10aR)-7-(2-methylpropyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C22H28N4O/c1-13(2)11-26-12-14(6-15(9-23)22(24)27)7-18-17-4-3-5-19-21(17)16(10-25-19)8-20(18)26/h3-5,10,13-15,18,20,25H,6-8,11-12H2,1-2H3,(H2,24,27)/t14-,15?,18-,20-/m1/s1

InChI Key

IPAFISRNGJMNGW-YPRAWBIMSA-N

Isomeric SMILES

CC(C)CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N

Canonical SMILES

CC(C)CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N

Origin of Product

United States

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